molecular formula C20H27N3O B5399406 [3-(2-phenylethyl)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone

[3-(2-phenylethyl)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone

Cat. No.: B5399406
M. Wt: 325.4 g/mol
InChI Key: SXFMVSDIUZNJND-UHFFFAOYSA-N
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Description

[3-(2-phenylethyl)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone is a complex organic compound that features a piperidine ring, a pyrazole ring, and a phenylethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-phenylethyl)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Phenylethyl Group: This can be achieved via alkylation reactions using phenylethyl halides.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be formed through condensation reactions involving hydrazines and 1,3-diketones.

    Coupling Reactions: Finally, the different moieties are coupled together using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenylethyl group.

    Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

    Substitution: Substitution reactions might occur at various positions on the piperidine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic or electrophilic substitution reactions might use reagents like alkyl halides or sulfonates.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [3-(2-phenylethyl)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone could be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as central nervous system agents or anti-inflammatory drugs.

Medicine

In medicine, such compounds might be explored for their therapeutic potential in treating conditions like pain, anxiety, or neurodegenerative diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for [3-(2-phenylethyl)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone would depend on its specific biological activity. Generally, such compounds might interact with receptors or enzymes in the body, modulating their activity. For example, they could act as agonists or antagonists at neurotransmitter receptors, or inhibit specific enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • [3-(2-phenylethyl)piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone
  • [3-(2-phenylethyl)piperidin-1-yl]-(5-ethyl-1H-pyrazol-3-yl)methanone

Uniqueness

The uniqueness of [3-(2-phenylethyl)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propan-2-yl group on the pyrazole ring, for example, might confer different steric and electronic properties compared to similar compounds.

Properties

IUPAC Name

[3-(2-phenylethyl)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-15(2)18-13-19(22-21-18)20(24)23-12-6-9-17(14-23)11-10-16-7-4-3-5-8-16/h3-5,7-8,13,15,17H,6,9-12,14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFMVSDIUZNJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)N2CCCC(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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